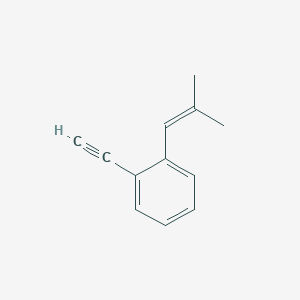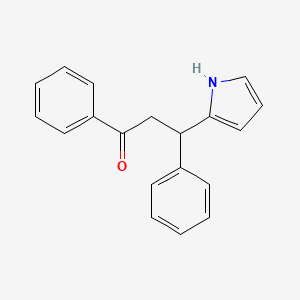
1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one is an organic compound that features a unique structure combining phenyl and pyrrole groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one typically involves the reaction of 1H-pyrrole with 1,3-diphenylpropan-2-one under specific conditions. One common method includes the use of solid Al2O3 at room temperature, which facilitates the reaction between 1H-pyrrole and 1-phenylprop-2-yn-1-one in a 2:1 ratio .
化学反応の分析
Types of Reactions: 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用機序
The mechanism by which 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and pyrrole groups allow the compound to bind to various receptors and enzymes, influencing biological processes. Detailed studies on its mechanism of action are still under investigation, but it is known to interact with cellular pathways involved in oxidative stress and inflammation .
類似化合物との比較
1,3-Diphenylprop-2-yn-1-one: This compound shares a similar structure but lacks the pyrrole group.
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one: This compound features pyrazole rings instead of the pyrrole group.
1-(1H-pyrrol-2-yl)ethanone: A simpler compound with a single pyrrole group and an ethanone moiety
Uniqueness: 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one is unique due to the combination of phenyl and pyrrole groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
特性
CAS番号 |
870122-78-4 |
|---|---|
分子式 |
C19H17NO |
分子量 |
275.3 g/mol |
IUPAC名 |
1,3-diphenyl-3-(1H-pyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C19H17NO/c21-19(16-10-5-2-6-11-16)14-17(18-12-7-13-20-18)15-8-3-1-4-9-15/h1-13,17,20H,14H2 |
InChIキー |
LPLLHFVUCANPQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
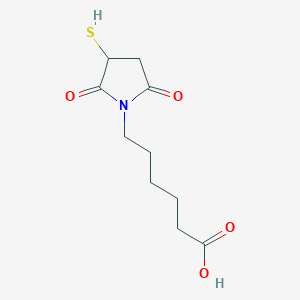
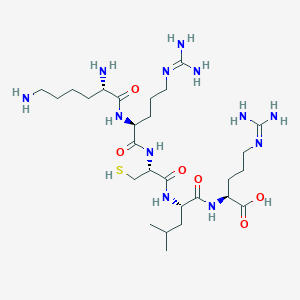
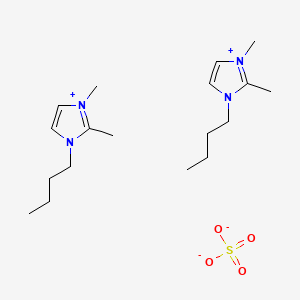

![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
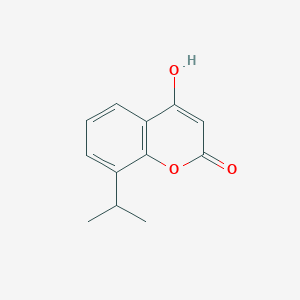
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
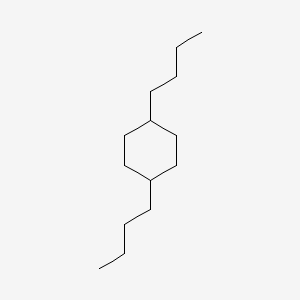
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
